molecular formula C23H25F3N2O3 B15004445 N-[1-benzyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]cyclohexanecarboxamide

N-[1-benzyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]cyclohexanecarboxamide

Cat. No.: B15004445
M. Wt: 434.5 g/mol
InChI Key: BOVRJNSEXASIDI-UHFFFAOYSA-N
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Description

N-[1-benzyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]cyclohexanecarboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of N-[1-benzyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]cyclohexanecarboxamide involves multiple steps. The synthetic route typically starts with the preparation of the indole nucleus, followed by the introduction of the benzyl and trifluoromethyl groups. The final step involves the formation of the cyclohexanecarboxamide moiety. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include acids, bases, and transition metal catalysts.

Scientific Research Applications

N-[1-benzyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-benzyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

Properties

Molecular Formula

C23H25F3N2O3

Molecular Weight

434.5 g/mol

IUPAC Name

N-[1-benzyl-2,4-dioxo-3-(trifluoromethyl)-6,7-dihydro-5H-indol-3-yl]cyclohexanecarboxamide

InChI

InChI=1S/C23H25F3N2O3/c24-23(25,26)22(27-20(30)16-10-5-2-6-11-16)19-17(12-7-13-18(19)29)28(21(22)31)14-15-8-3-1-4-9-15/h1,3-4,8-9,16H,2,5-7,10-14H2,(H,27,30)

InChI Key

BOVRJNSEXASIDI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2(C3=C(CCCC3=O)N(C2=O)CC4=CC=CC=C4)C(F)(F)F

Origin of Product

United States

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